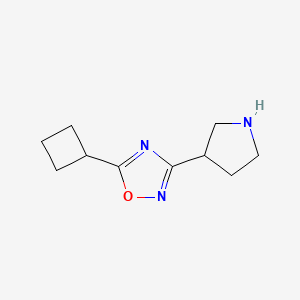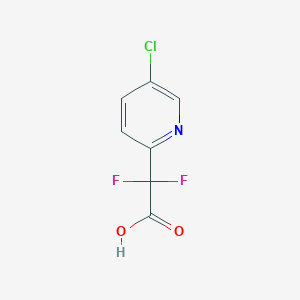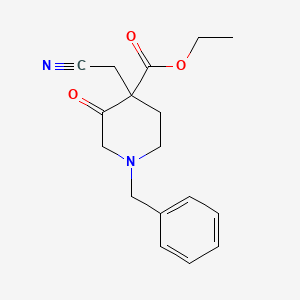
4-氨基-2-(吡啶-3-基)嘧啶-5-甲酰胺
描述
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H9N5O and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
该化合物已被用于设计和合成靶向Nur77(一种参与凋亡的蛋白质)的新型抗癌剂。 该化合物的衍生物对肝癌细胞系和其他类型的癌细胞显示出良好的效力,与其他化合物相比毒性更低 。这表明其在癌症治疗中作为治疗剂的潜力。
抗炎活性
嘧啶衍生物,包括4-氨基-2-(吡啶-3-基)嘧啶-5-甲酰胺,已被研究用于其抗炎特性。 它们已显示出对重要炎症介质(例如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性的抑制作用 。这表明它们可用于开发新的抗炎药物。
艾滋病治疗研究
该化合物具有生物化学和生理学作用,使其在艾滋病治疗研究中具有吸引力。 它与依替拉韦林(一种已知的 HIV 逆转录酶抑制剂)的关系,使其成为研究艾滋病新疗法的潜在候选者.
腐蚀抑制
在材料科学中,该化合物已应用于合成用作腐蚀抑制剂的配合物。 这些抑制剂已显示出高效率,在低浓度下可达 99%,这对保护金属和合金免受腐蚀具有重要意义 .
抗菌应用
含有4-氨基-2-(吡啶-3-基)嘧啶-5-甲酰胺的合成配合物已被评估为抗菌活化剂。 它们已证明对大肠杆菌和芽孢杆菌等细菌具有抑制作用,表明它们在抗菌治疗中具有潜在用途 .
尼洛替尼的合成
该化合物作为尼洛替尼合成的中间体,尼洛替尼是一种选择性酪氨酸激酶受体抑制剂,用于治疗慢性髓性白血病 。它在合成过程中的作用对于生产这种重要的药物至关重要。
作用机制
Target of Action
The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide interacts with Nur77 by binding to it . This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis .
Biochemical Pathways
The interaction of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide with Nur77 affects the Nur77 signaling pathway . The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death .
Pharmacokinetics
It is noted that the compound has good in vivo safety , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity . Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity .
生化分析
Biochemical Properties
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity .
Cellular Effects
The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins . The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)
![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)


![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

